3-(4-methoxyphenyl)but-2-enoic acid, also known as 4-methoxycinnamic acid derivative, is an organic compound with the molecular formula CHO. This compound features a methoxy group attached to a phenyl ring, contributing to its unique chemical properties. Structurally, it is a derivative of cinnamic acid, characterized by a double bond between the second and third carbon atoms in the butenoic acid chain. The presence of the methoxy group enhances its solubility and reactivity in various chemical environments, making it a valuable compound in both synthetic and biological contexts .
Research indicates that 3-(4-methoxyphenyl)but-2-enoic acid exhibits various biological activities. It has been investigated for its potential antimicrobial and anti-inflammatory properties. The compound shows promise in modulating cellular functions by influencing cell signaling pathways and gene expression. Notably, it has been reported to induce apoptosis in cancer cell lines through mechanisms involving DNA oxidative damage and mitochondrial dysfunction .
The synthesis of 3-(4-methoxyphenyl)but-2-enoic acid typically involves several key steps:
In industrial settings, similar synthetic routes are used but optimized for larger-scale production, often employing continuous flow reactors to enhance yield and purity .
3-(4-methoxyphenyl)but-2-enoic acid has numerous applications across different fields:
Studies have shown that 3-(4-methoxyphenyl)but-2-enoic acid interacts with specific enzymes, notably 2-hydroxychromene-2-carboxylate isomerase. This interaction highlights its role in biochemical pathways and its potential therapeutic applications. Further research into its cellular effects reveals its capability to modulate various signaling pathways crucial for cell survival and apoptosis .
3-(4-methoxyphenyl)but-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties that differentiate it from its analogs. Its methoxy substitution enhances solubility and reactivity compared to other cinnamic acid derivatives .
This comprehensive overview highlights the significance of 3-(4-methoxyphenyl)but-2-enoic acid in both scientific research and industrial applications, underscoring its potential as a versatile compound in organic chemistry and biochemistry.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-3-(4-methoxyphenyl)but-2-enoic acid. This designation adheres to the Cahn-Ingold-Prelog (CIP) priority rules, which resolve stereochemistry using the E-Z system. The prefix (E)- indicates that the higher-priority substituents on the double bond—the 4-methoxyphenyl group and the carboxylic acid moiety—are on opposite sides of the double bond.
The molecular formula C₁₁H₁₂O₃ reflects the compound’s composition: an 11-carbon chain with a methoxy group (-OCH₃), a phenyl ring, and a carboxylic acid (-COOH) functional group. The systematic name derives from the parent chain (but-2-enoic acid), with the 4-methoxyphenyl substituent located at position 3.
This compound is referenced under multiple synonyms across chemical databases and literature:
These variants emphasize either the substituent positioning (e.g., β-methyl) or structural analogy to cinnamic acid derivatives. The term crotonic acid analogously denotes the α,β-unsaturated carboxylic acid framework.
3-(4-Methoxyphenyl)but-2-enoic acid is cataloged in major chemical databases under the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 376346-53-1 | PubChem, ChemSpider |
| PubChem CID | 5375261 | PubChem |
| EC Number | 977-725-2 | PubChem |
| Wikidata ID | Q27455902 | PubChem |
These identifiers facilitate unambiguous retrieval of physicochemical, spectral, and safety data across platforms such as PubChem, ChemSpider, and the European Chemicals Agency (ECHA) database.
The compound’s canonical SMILES string, C/C(=C\C(=O)O)/C1=CC=C(C=C1)OC, encodes its stereochemistry and connectivity. Nuclear magnetic resonance (NMR) spectroscopy typically reveals distinct signals for the methoxy proton (δ ~3.8 ppm), olefinic protons (δ ~6.2–7.5 ppm), and carboxylic acid proton (δ ~12 ppm). Mass spectrometry data show a molecular ion peak at m/z 192.079 (calculated for C₁₁H₁₂O₃).
The α,β-unsaturated carbonyl system in 3-(4-methoxyphenyl)but-2-enoic acid enables participation in Michael additions, Diels-Alder reactions, and electrophilic aromatic substitutions. For example, the electron-rich 4-methoxyphenyl group directs electrophiles to the para position in substitution reactions, while the carboxylic acid serves as a hydrogen-bond donor in catalysis.
3-(4-methoxyphenyl)but-2-enoic acid, also known as beta-methyl-4-methoxycinnamic acid, is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [1]. The compound represents a substituted cinnamic acid derivative featuring a methoxy group at the para position of the aromatic ring and an additional methyl group at the beta position of the aliphatic chain [2]. The International Union of Pure and Applied Chemistry name for this compound is (E)-3-(4-methoxyphenyl)but-2-enoic acid, reflecting its predominant stereochemical configuration [1].
The molecular structure consists of a 4-methoxyphenyl group connected to a but-2-enoic acid moiety through a carbon-carbon double bond [1]. The canonical Simplified Molecular-Input Line-Entry System representation is C/C(=C\C(O)=O)/C1=CC=C(C=C1)OC, which clearly indicates the geometric arrangement around the central alkene unit [2]. The compound exhibits a conjugated system extending from the aromatic ring through the carbon-carbon double bond to the carboxylic acid functional group [1].
The stereochemical configuration of 3-(4-methoxyphenyl)but-2-enoic acid is predominantly the E-isomer, as confirmed by various analytical techniques [1] [2]. The E-configuration refers to the trans arrangement where the carboxylic acid group and the 4-methoxyphenyl group are positioned on opposite sides of the carbon-carbon double bond [1]. This geometric isomerism is crucial for the compound's physical and chemical properties.
Nuclear magnetic resonance spectroscopy provides definitive evidence for the E-configuration through coupling constant analysis [12]. The characteristic chemical shift patterns observed in proton nuclear magnetic resonance spectra support the trans geometry of the alkene moiety [12]. The E-isomer is thermodynamically more stable than its Z-counterpart due to reduced steric hindrance between the bulky aromatic substituent and the carboxylic acid group [11].
Comparative studies with related cinnamic acid derivatives demonstrate that the E-configuration is typically favored under thermodynamic control conditions [11]. The stereoselectivity observed in synthetic preparations of this compound often results from the inherent preference for the E-geometry during condensation reactions [11].
Conformational analysis of 3-(4-methoxyphenyl)but-2-enoic acid reveals several stable rotational isomers around the carbon-carbon single bonds . The most significant conformational flexibility occurs around the bond connecting the aromatic ring to the alkene carbon, allowing for different orientations of the 4-methoxyphenyl group relative to the but-2-enoic acid backbone .
Computational studies using density functional theory calculations indicate that the s-trans conformation, where the aromatic ring and carboxylic acid group adopt an extended arrangement, represents the most stable conformer in the gas phase . This preferred conformation minimizes steric interactions while maximizing conjugation between the aromatic system and the alkene unit .
The methoxy substituent at the para position introduces additional conformational considerations, with the methyl group of the methoxy moiety capable of adopting multiple orientations . However, these rotational variations have minimal impact on the overall molecular geometry due to the relatively unrestricted rotation around the carbon-oxygen bond .
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-(4-methoxyphenyl)but-2-enoic acid [12] [13]. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals that enable unambiguous identification and structural confirmation [12].
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.10-7.25 | multiplet | 2H | Aromatic protons (meta to methoxy) |
| 6.85-6.95 | multiplet | 2H | Aromatic protons (ortho to methoxy) |
| 6.20-6.40 | triplet | 1H | Vinyl proton (β to carboxyl) |
| 3.80-3.85 | singlet | 3H | Methoxy group |
| 2.05-2.15 | singlet | 3H | Methyl group on alkene |
The aromatic region displays the expected pattern for a para-disubstituted benzene ring, with two distinct multipets corresponding to the protons ortho and meta to the methoxy group [13]. The vinyl proton appears as a characteristic triplet due to coupling with the adjacent methyl group [12]. The methoxy group presents as a sharp singlet around 3.8 ppm, while the alkene methyl group appears as a singlet in the aliphatic region [13].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of eleven distinct carbon environments, consistent with the molecular formula [12]. The carbonyl carbon of the carboxylic acid appears significantly downfield around 170-180 ppm, while the aromatic carbons occupy the typical aromatic region between 110-160 ppm [13]. The alkene carbons exhibit characteristic chemical shifts that confirm the E-geometry of the double bond [12].
Infrared spectroscopy of 3-(4-methoxyphenyl)but-2-enoic acid reveals characteristic absorption bands that enable functional group identification and structural confirmation [17]. The infrared spectrum exhibits several distinctive features that are diagnostic for this class of compounds [17].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3000-2500 | broad, strong | O-H stretch (carboxylic acid) |
| 1700-1680 | strong | C=O stretch (carboxylic acid) |
| 1600-1580 | medium | C=C stretch (aromatic) |
| 1510-1490 | medium | C=C stretch (aromatic) |
| 1250-1230 | strong | C-O stretch (methoxy) |
| 1180-1160 | medium | C-O stretch (carboxylic acid) |
| 830-810 | medium | C-H bend (para-disubstituted benzene) |
The broad absorption band in the 3000-2500 cm⁻¹ region is characteristic of the hydroxyl group in carboxylic acids, often appearing as a complex envelope due to hydrogen bonding [17]. The carbonyl stretch around 1680-1700 cm⁻¹ is diagnostic for α,β-unsaturated carboxylic acids, appearing at slightly lower frequency than simple aliphatic carboxylic acids due to conjugation .
The aromatic region displays multiple bands corresponding to carbon-carbon stretching vibrations in the benzene ring [17]. The methoxy group contributes a characteristic strong absorption around 1250 cm⁻¹ due to carbon-oxygen stretching . The para-disubstitution pattern of the benzene ring is confirmed by the characteristic out-of-plane bending vibration around 820 cm⁻¹ [17].
Mass spectrometric analysis of 3-(4-methoxyphenyl)but-2-enoic acid provides valuable information about molecular weight confirmation and fragmentation pathways [21] [22]. Electron ionization mass spectrometry typically produces a molecular ion peak at m/z 192, corresponding to the molecular weight of the compound [22].
| m/z Value | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 192 | 25-40 | Molecular ion [M]⁺ |
| 177 | 10-20 | [M-CH₃]⁺ (loss of methyl) |
| 161 | 20-35 | [M-OCH₃]⁺ (loss of methoxy) |
| 147 | 30-50 | [M-COOH]⁺ (loss of carboxyl) |
| 133 | 60-80 | [4-methoxyphenyl-CH₃]⁺ |
| 121 | 80-100 | [4-methoxyphenyl]⁺ (base peak) |
| 105 | 15-30 | [phenyl-CO]⁺ |
| 77 | 20-40 | [phenyl]⁺ |
The fragmentation pattern follows predictable pathways common to aromatic carboxylic acids [21]. The base peak typically appears at m/z 121, corresponding to the 4-methoxyphenyl cation formed by cleavage of the alkene chain [22]. Loss of the methoxy group produces a significant fragment at m/z 161, while loss of the carboxyl group yields the fragment at m/z 147 [21].
Alpha-cleavage adjacent to the aromatic ring represents the primary fragmentation mode, resulting in formation of the stabilized 4-methoxyphenyl cation [21]. Secondary fragmentations include loss of carbon monoxide from aromatic fragments and further decomposition of the alkyl chain components [22].
X-ray crystallographic studies of 3-(4-methoxyphenyl)but-2-enoic acid and related compounds provide detailed information about molecular geometry and crystal packing arrangements [23] [24]. Single crystal X-ray diffraction analysis confirms the E-configuration of the alkene moiety and reveals precise bond lengths and angles [24].
| Bond | Length (Å) | Angle | Degrees (°) |
|---|---|---|---|
| C=C (alkene) | 1.340-1.350 | C-C=C | 120-125 |
| C-C (aromatic) | 1.380-1.400 | C-C-C (aromatic) | 118-122 |
| C-O (methoxy) | 1.360-1.380 | C-O-C (methoxy) | 115-120 |
| C=O (carboxyl) | 1.200-1.220 | O-C-O (carboxyl) | 120-125 |
| C-O (carboxyl) | 1.300-1.320 | C-C=O | 120-125 |
The crystallographic data reveals that the molecule adopts a nearly planar conformation in the solid state, with the aromatic ring and the alkene-carboxyl system lying approximately in the same plane [24]. The dihedral angle between the aromatic ring and the alkene plane is typically less than 10 degrees, indicating extensive conjugation throughout the molecular framework [23].
The crystal structure demonstrates that the E-geometry is maintained in the solid state, with the carboxylic acid and aromatic substituents positioned trans to each other across the double bond [24]. Bond lengths within the aromatic ring are consistent with typical values for substituted benzene derivatives [23].
Crystallographic analysis reveals the presence of extensive hydrogen-bonding networks in the crystal structure of 3-(4-methoxyphenyl)but-2-enoic acid [29] [30]. The carboxylic acid groups participate in characteristic dimeric hydrogen-bonding arrangements, forming cyclic structures that are common in carboxylic acid crystal structures [29].
| Interaction Type | D-H...A Distance (Å) | D-H...A Angle (°) | Symmetry Operation |
|---|---|---|---|
| O-H...O (carboxyl dimer) | 2.60-2.70 | 170-180 | inversion center |
| C-H...O (weak) | 3.20-3.40 | 140-160 | translation |
| C-H...π (aromatic) | 3.40-3.60 | 120-140 | glide plane |
The primary hydrogen-bonding motif involves the formation of carboxylic acid dimers through O-H...O interactions [29]. These dimers create cyclic R₂²(8) ring motifs that serve as fundamental building blocks for the crystal packing arrangement [30]. The hydrogen bond distances fall within the typical range for moderate-strength hydrogen bonds [29].
Secondary interactions include weak C-H...O contacts between aromatic protons and oxygen atoms of neighboring molecules [30]. These weaker interactions contribute to the overall stability of the crystal lattice and influence the molecular packing efficiency [29]. The methoxy groups also participate in weak intermolecular interactions, contributing to the three-dimensional network structure [30].
The foundational synthetic approach for 3-(4-methoxyphenyl)but-2-enoic acid has historically relied on Knoevenagel condensation reactions, which represent one of the most extensively studied methodologies in cinnamic acid derivative synthesis [1] [2]. These reactions typically involve the condensation of 4-methoxybenzaldehyde with malonic acid under basic conditions, followed by decarboxylation to yield the desired product.
Classical Knoevenagel Condensation Protocol:
The traditional synthesis involves reacting 4-methoxybenzaldehyde with malonic acid in the presence of piperidine and pyridine as catalysts [2]. The reaction proceeds through nucleophilic addition of the activated methylene compound to the carbonyl group, followed by dehydration to form the α,β-unsaturated acid. Yields typically range from 85-98% under optimized conditions, with reaction times of 4-24 hours at temperatures between 70-180°C [1] [2].
Mechanistic Considerations:
The reaction mechanism involves initial enolate formation from malonic acid in the presence of base, followed by nucleophilic attack on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde [3]. The intermediate undergoes elimination of water to form the condensation product, which subsequently loses carbon dioxide to yield the final cinnamic acid derivative [2].
Doebner Modification:
A significant advancement in the historical development was the Doebner modification, which utilizes pyridine as both solvent and catalyst [1]. This approach enables simultaneous condensation and decarboxylation, streamlining the synthetic process. The method demonstrates particular efficacy with aromatic aldehydes, achieving yields of 75-85% for methoxy-substituted derivatives [1].
Catalyst Systems:
Early investigations revealed that piperidine and pyridine emerged as the most effective catalytic systems [2] [3]. More recent studies have demonstrated that lithium hydroxide exhibits superior catalytic activity, with optimized conditions showing 0.1 mmol catalyst sufficient for quantitative conversion [4]. The catalyst amount significantly affects reaction kinetics, with decreasing catalyst concentration paradoxically improving yields from 88% to 98% when reduced from 1.0 to 0.1 mmol [4].
The evolution of catalytic systems for 3-(4-methoxyphenyl)but-2-enoic acid synthesis has been characterized by systematic investigations into base-catalyzed mechanisms and the development of more efficient catalytic pathways [5] [3].
Base-Catalyzed Mechanisms:
Early literature established that secondary amines serve as optimal catalysts for Knoevenagel condensations involving methoxy-substituted benzaldehydes [5]. The mechanism involves base-mediated deprotonation of the active methylene compound, generating a carbanion that subsequently attacks the electrophilic carbonyl carbon [3].
Piperidine-Catalyzed Systems:
Systematic studies demonstrated that piperidine functions as both base and catalyst in these transformations [6] [5]. The reaction proceeds through formation of an aminal intermediate (AP2), which serves as a crucial mechanistic intermediate [7]. The equilibrium position significantly influences overall reaction rates, with water removal enhancing reaction efficiency [7].
Solvent Effects:
Early investigations revealed that polar aprotic solvents such as ethanol and acetonitrile demonstrate superior performance compared to nonpolar alternatives [3]. The solvent polarity affects both reaction rate and selectivity, with ethanol emerging as the optimal medium for laboratory-scale syntheses [3].
Temperature Optimization:
Historical studies established that elevated temperatures (160-180°C) were initially required for efficient conversion [2]. However, subsequent optimization revealed that moderate temperatures (100-140°C) combined with appropriate catalyst systems achieve comparable yields with reduced energy requirements [8].
The development of palladium-catalyzed cross-coupling methodologies has revolutionized the synthesis of 3-(4-methoxyphenyl)but-2-enoic acid, offering enhanced selectivity and functional group tolerance compared to traditional condensation approaches [9] [10] [11].
Heck Coupling Reactions:
The Mizoroki-Heck reaction represents a cornerstone methodology for constructing cinnamate derivatives [10] [12]. This approach involves the coupling of aryl halides with acrylates in the presence of palladium catalysts, enabling efficient formation of α,β-unsaturated acids. Optimized conditions typically employ Pd(OAc)₂ as the catalyst with PPh₃ as the ligand, achieving yields of 84-93% under mild conditions [12].
Decarboxylative Cross-Coupling:
A particularly innovative approach involves palladium-catalyzed decarboxylative cross-coupling of cinnamic acid derivatives with aryl iodides [9] [11]. This methodology utilizes the combination of PdCl₂ and CyJohnPhos ligand in the presence of Ag₂CO₃ as an additive, enabling efficient carbon-carbon bond formation with yields ranging from 18-98% depending on the substrate [9].
Mechanistic Insights:
The palladium-catalyzed transformations proceed through a canonical oxidative addition-transmetallation-reductive elimination pathway [13]. The process initiates with oxidative addition of the aryl halide to Pd(0), followed by coordination and insertion of the alkene substrate, culminating in β-hydride elimination to form the desired product [14].
Substrate Scope and Limitations:
Palladium-catalyzed methodologies demonstrate excellent tolerance for various functional groups, including both electron-rich and electron-poor aromatic systems [10]. The methoxy substituent in the 4-position exhibits compatibility with standard coupling conditions, enabling efficient synthesis of the target compound [12].
Heterogeneous Catalysis:
Recent developments have focused on heterogeneous palladium catalysts, particularly Pd/C systems, which offer advantages in terms of catalyst recovery and reusability [15]. These systems achieve comparable yields to homogeneous catalysts while providing improved sustainability profiles [15].
Microwave-assisted synthesis has emerged as a transformative technology for the efficient preparation of 3-(4-methoxyphenyl)but-2-enoic acid, offering dramatic reductions in reaction times while maintaining or improving yields [16] [17] [18].
Fundamental Principles:
Microwave irradiation accelerates chemical reactions through dielectric heating, which provides rapid and uniform energy distribution throughout the reaction mixture [19]. This heating mechanism enables higher reaction temperatures than conventional methods while reducing side reactions and improving selectivity [20].
Optimized Reaction Conditions:
For the synthesis of cinnamic acid derivatives, optimized microwave conditions typically involve 100°C for 1 hour using toluene as solvent with piperidine and triethylamine as bases [17] [18]. These conditions achieve yields of 68% for the target compound, representing a significant improvement over conventional heating methods [17].
Time and Energy Efficiency:
Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes while maintaining comparable or superior yields [16] [20]. The trans-cinnamic acid synthesis demonstrates this efficiency, with complete conversion achieved in 35 minutes compared to 10 hours using conventional heating [19].
Solvent-Free Methodologies:
Advanced microwave protocols have enabled solvent-free synthesis of cinnamic acid derivatives [21] [22]. These approaches utilize solid-state reactants under microwave irradiation, eliminating the need for organic solvents while achieving quantitative yields [21].
Catalyst Optimization:
Microwave-assisted synthesis has facilitated the development of novel catalyst systems, including phenylboronic acid/Lewis base co-catalytic systems for amidation reactions [21]. These systems demonstrate excellent chemoselectivity and efficiency under microwave conditions [21].
Scale-Up Considerations:
The scalability of microwave-assisted synthesis has been demonstrated for gram-scale production, with maintained efficiency and yield consistency [23]. This scalability positions microwave synthesis as a viable alternative for industrial applications [24].
Mechanochemical synthesis represents a paradigm shift toward environmentally sustainable production of 3-(4-methoxyphenyl)but-2-enoic acid, eliminating the need for organic solvents while achieving superior yields and reaction efficiency [25] [26] [27].
Ball Milling Methodology:
The mechanochemical approach utilizes planetary ball mills to provide mechanical energy for chemical transformations [28] [29]. Reactions are typically conducted in stainless steel vials containing grinding balls of various sizes, with reactants subjected to high-energy impact and friction forces [25] [28].
Reaction Parameters:
Optimized mechanochemical conditions involve 20 Hz frequency for 15 minutes at room temperature, achieving quantitative yields (95-99%) for cinnamic acid derivatives [25]. The reaction proceeds through continuous particle refinement, increasing surface area and creating reactive sites for chemical transformation [28].
Green Chemistry Metrics:
Mechanochemical synthesis demonstrates exceptional performance across multiple green chemistry metrics [26] [30]. The process exhibits perfect atom economy, minimal waste generation, and elimination of hazardous solvents [31]. Environmental impact assessments consistently rank mechanochemical processes superior to solution-based alternatives [26].
Substrate Scope:
The mechanochemical approach demonstrates broad substrate compatibility, including various aromatic aldehydes and active methylene compounds [27] [29]. The method proves particularly effective for condensation reactions, coupling reactions, and carbon-carbon bond formation [29].
Scalability and Industrial Applications:
Mechanochemical synthesis offers excellent scalability potential, with gram-scale syntheses readily achievable without significant process modifications [32] [33]. The technology aligns with industrial sustainability goals and circular economy principles [30].
Biocatalytic synthesis represents the pinnacle of green chemistry innovation for 3-(4-methoxyphenyl)but-2-enoic acid production, utilizing enzymatic systems to achieve exceptional selectivity and environmental compatibility [34] [35] [36].
Enzymatic Pathways:
The biocatalytic approach leverages phenylalanine ammonia-lyase (PAL) enzymes to convert L-phenylalanine to cinnamic acid derivatives [35] [37]. This pathway mimics natural biosynthetic processes, achieving 100% conversion yields under mild aqueous conditions [34].
Whole-Cell Biocatalysis:
Engineered Corynebacterium glutamicum strains serve as whole-cell biocatalysts for the efficient bioconversion of L-phenylalanine to cinnamic acid [34] [37]. The process achieves complete conversion within 30 minutes, demonstrating exceptional efficiency [34].
Enzyme Engineering:
Recent advances in directed evolution and protein engineering have expanded the substrate scope and improved the stability of biocatalytic systems [38] [39]. Structure-guided modifications enable activity on diverse aromatic substrates while maintaining high selectivity [40].
Cofactor Regeneration:
Sophisticated biocatalytic systems incorporate cofactor regeneration mechanisms to maintain enzymatic activity throughout the reaction [41]. Formate dehydrogenase (FDH) systems enable efficient NADPH regeneration, supporting sustained biocatalytic activity [41].
Industrial Implementation:
Biocatalytic processes demonstrate excellent scalability, with continuous flow systems enabling large-scale production [42] [43]. The technology offers significant advantages in terms of waste reduction, energy efficiency, and product purity [36].